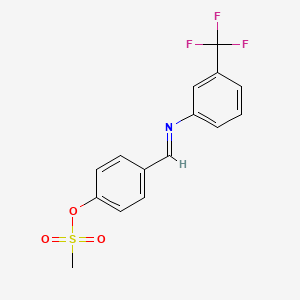

![molecular formula C14H24BrNO2 B2440476 Tert-butyl 3-(2-bromoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2126162-81-8](/img/structure/B2440476.png)

Tert-butyl 3-(2-bromoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

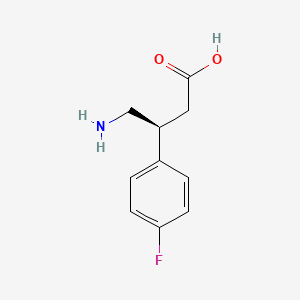

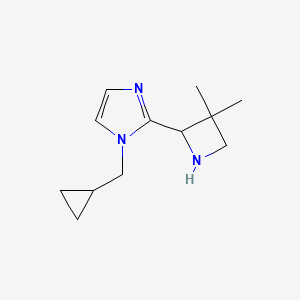

“tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound with the molecular formula C11H20N2O2 . It has an average mass of 212.289 Da and a Monoisotopic mass of 212.152481 Da .

Molecular Structure Analysis

The molecular structure of “tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate” consists of 11 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

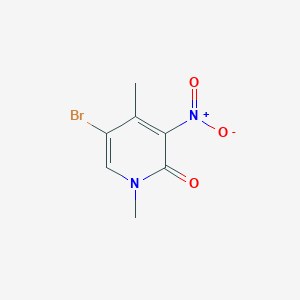

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 295.4±15.0 °C at 760 mmHg, and a flash point of 132.5±20.4 °C . It also has a molar refractivity of 57.5±0.3 cm3, a polar surface area of 42 Å2, and a molar volume of 197.2±3.0 cm3 .Applications De Recherche Scientifique

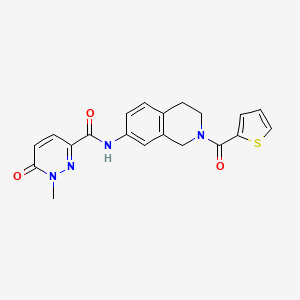

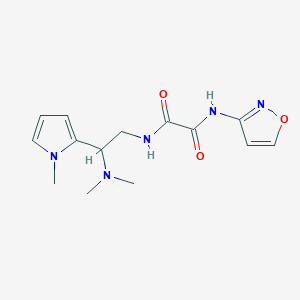

- For instance, it plays a role in the preparation of substituted pyrrolo [2,3-b]pyridines , which have applications in drug discovery and medicinal chemistry .

- ER stress is associated with various diseases, including neurodegenerative disorders and metabolic conditions. tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate may offer insights into ER stress modulation .

- Its unique structure and reactivity make it an interesting candidate for designing new therapeutic agents .

- tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate participates in reactions like acylation, alkylation, and cyclization .

- By modifying the substituents on the bicyclic ring, scientists can fine-tune its properties for specific reactions .

Chemical Synthesis and Intermediates

Suppression of Endoplasmic Reticulum Stress

Pharmaceutical Research

Organic Synthesis

Catalysis and Ligand Design

Biological Studies

Mécanisme D'action

Target of Action

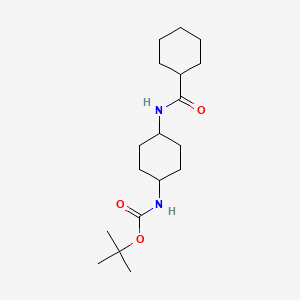

It is used in the preparation of isoquinolinone derivatives and pharmaceutical compounds for the prevention or treatment of poly (adp-ribose)polymerase-1 (parp-1)-associated diseases . Therefore, it can be inferred that the compound may interact with PARP-1 or related proteins.

Biochemical Pathways

Given its use in the synthesis of compounds for treating parp-1-associated diseases , it may influence pathways related to DNA repair and cell death, as PARP-1 plays a crucial role in these processes.

Result of Action

Considering its use in the synthesis of compounds for treating parp-1-associated diseases , it may contribute to the inhibition of PARP-1, potentially influencing DNA repair and cell death processes.

Action Environment

One study suggests that oxygen in the environment can influence the photooxidation reaction of a similar compound

Propriétés

IUPAC Name |

tert-butyl 3-(2-bromoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BrNO2/c1-14(2,3)18-13(17)16-11-4-5-12(16)9-10(8-11)6-7-15/h10-12H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFWQKOYVNYAAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC(C2)CCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(2-bromoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azaspiro[4.4]nonane hemioxalate](/img/structure/B2440401.png)

![5-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2440406.png)

![[4-(Diethylamino)-2-methylphenyl]thiourea](/img/structure/B2440413.png)

![1-phenyl-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2440414.png)